molecular formula C12H10Cl2N2 B6171352 2,9-phenanthroline dihydrochloride CAS No. 868838-85-1

2,9-phenanthroline dihydrochloride

Cat. No.: B6171352
CAS No.: 868838-85-1
M. Wt: 253.1
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Description

2,9-Phenanthroline dihydrochloride is a derivative of 1,10-phenanthroline, a heterocyclic ligand known for its strong chelating properties toward transition metals. The dihydrochloride salt enhances solubility in aqueous systems, making it advantageous for biological and analytical applications. Phenanthroline derivatives are widely studied for their roles in DNA binding, antimicrobial activity, and metal-ion sensing . The 2,9-substitution pattern in this compound modifies steric and electronic properties, influencing its coordination chemistry and reactivity compared to unsubstituted analogs.

Properties

CAS No.

868838-85-1

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-phenanthroline dihydrochloride typically involves the reaction of 2,9-dichlorophenanthroline with hydrochloric acid. One common method is the Suzuki coupling reaction, where 2,9-dichlorophenanthroline is reacted with arylboronic acid in the presence of a palladium catalyst and a base such as barium hydroxide. The reaction is carried out in a solvent like toluene under a nitrogen atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,9-Phenanthroline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its structure and properties.

    Substitution: Substitution reactions, such as halogenation, can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phenanthroline-quinone derivatives, while substitution reactions can yield halogenated phenanthroline compounds .

Scientific Research Applications

2,9-Phenanthroline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,9-phenanthroline dihydrochloride involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various chemical and biological processes. The molecular targets include metalloenzymes and metal-containing biomolecules, where it can inhibit or modulate their activity .

Comparison with Similar Compounds

2,9-Dimethyl-1,10-phenanthroline Hydrochloride

  • Structure and Properties : Methyl groups at the 2,9-positions increase hydrophobicity but reduce aqueous solubility compared to the dihydrochloride form. Its molecular weight is 244.73 (C₁₄H₁₃ClN₂) .
  • Applications : Used as a reagent in colorimetric assays (e.g., neocuproine method for copper detection) due to its selective metal-binding affinity .
  • Stability : Less hygroscopic than the dihydrochloride form, making it preferable for solid-phase applications .

2,9-Dichloro-1,10-phenanthroline

  • Synthesis : Prepared via reaction of 1,10-phenanthroline derivatives with phosphorus pentachloride (PCl₅) in thionyl chloride .
  • Reactivity: The chloro substituents act as leaving groups, enabling further functionalization (e.g., amination to synthesize 2,9-diphenylamino derivatives) .
  • Solubility : Poor water solubility limits biological applications but is advantageous in organic synthesis .

2,9-Bis(hydroxymethyl)-1,10-phenanthroline

  • Structure and Preorganization : The hydroxymethyl groups enhance water solubility and preorganize the ligand for strong metal-ion binding, particularly with lead(II) and mercury(II) .
  • Applications : Used in supramolecular chemistry, such as bridging β-cyclodextrins for Zn²⁺ sensing .

CyMe4BTPhen (2,9-Bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-yl)-1,10-phenanthroline)

  • Radiation Stability : Exhibits resilience under gamma irradiation (up to 100 kGy), with degradation products retaining metal-extracting capabilities, unlike simpler phenanthrolines that may degrade irreversibly .
  • Use in Nuclear Chemistry : Effective for lanthanide and actinide separation in spent nuclear fuel processing .

5,6-Dihydroxy-1,10-phenanthrolin-1-ium Chloride Dihydrate

  • Structural Features : The hydroxyl groups at the 5,6-positions and protonation at the N1 position create a unique hydrogen-bonding network, with a Cl–H distance of 2.372 Å .
  • Comparison: Longer Cl–H distance compared to non-hydroxylated analogs (e.g., 2.274 Å in 5,6-dioxo derivatives) affects crystallographic packing and solubility .

Data Table: Key Properties of 2,9-Phenanthroline Derivatives

Compound Substituents Molecular Weight Solubility Key Applications Stability Notes
2,9-Phenanthroline Dihydrochloride –NH₃⁺Cl⁻ (protonated) ~291* High in water DNA interaction, metal sensing Hygroscopic; degrades at >250°C
2,9-Dimethyl-1,10-phenanthroline HCl 2,9-CH₃ 244.73 Moderate Cu⁺ detection, colorimetry Stable in dry conditions
2,9-Dichloro-1,10-phenanthroline 2,9-Cl 274.11 Low in water Organic synthesis precursor Air-stable; reactive sites
2,9-Bis(hydroxymethyl)-1,10-phenanthroline 2,9-CH₂OH 286.29* High Metal-ion complexation Oxidizes slowly in air
CyMe4BTPhen Tetramethyl-benzotriazinyl 732.90* Low in water Radiochemical separation Radiation-resistant up to 100 kGy

*Calculated based on molecular formula.

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